molecular formula C11H20O2Zn B1202246 ZINC undecylenate CAS No. 557-08-4

ZINC undecylenate

Cat. No.: B1202246
CAS No.: 557-08-4
M. Wt: 249.7 g/mol
InChI Key: GAAKLDANOSASAM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Zinc undecylenate plays a significant role in biochemical reactions due to its bifunctional properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, undecylenic acid, the parent compound, is known to conjugate with proteins, serving as a linking molecule. This interaction is crucial for its antifungal activity, as it disrupts the cell membrane of fungi, leading to cell death . Additionally, this compound’s antimicrobial properties help prevent the growth of microorganisms on the skin .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell membranes, particularly in fungal cells, leading to their death. This disruption also affects cell signaling pathways and gene expression, as the integrity of the cell membrane is crucial for these processes. In human cells, this compound’s antimicrobial properties help maintain cellular health by preventing infections .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cell membranes and biomolecules. It binds to the cell membrane of fungi, causing disruption and leading to cell death. This binding interaction inhibits the growth and proliferation of fungal cells. Additionally, this compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its antifungal properties over extended periods, although its potency may diminish. In vitro and in vivo studies indicate that prolonged exposure to this compound does not significantly affect cellular function, suggesting its safety for long-term use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively treats fungal infections without causing adverse effects. At high doses, this compound can exhibit toxic effects, including skin irritation and systemic toxicity. Threshold effects have been observed, where a minimum concentration is required for antifungal activity, but exceeding this threshold can lead to adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of fatty acids. This interaction can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. This compound’s role in these pathways is crucial for its antifungal and antimicrobial properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cell membrane of fungi. The compound’s distribution is essential for its efficacy, as it needs to reach the site of infection to exert its antifungal effects. Additionally, this compound’s accumulation in specific tissues can enhance its therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is primarily at the cell membrane, where it exerts its antifungal activity. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell. This localization is crucial for its function, as it needs to interact with the cell membrane to disrupt fungal cells effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc undecylenate can be synthesized through several methods. One common method involves the reaction of zinc oxide with undecylenic acid in the presence of a solvent such as ethanol. The reaction is typically carried out at elevated temperatures (40-80°C) for 1-2 hours . Another method involves the reaction of zinc acetate with undecylenic acid in an aqueous solution, followed by filtration, washing, and drying to obtain the final product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with undecylenic acid in a controlled environment. The reaction mixture is heated and stirred to ensure complete reaction. The product is then filtered, washed, and dried to obtain a high-purity this compound powder . This method ensures consistent quality and high yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Zinc undecylenate undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of zinc oxide and other by-products.

    Substitution: The compound can participate in substitution reactions, where the undecylenate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Substitution Reactions: Reagents such as halogens or other nucleophiles can be used in the presence of suitable catalysts.

Major Products Formed:

    Oxidation: Zinc oxide and other oxidized derivatives.

    Substitution: Various substituted zinc compounds depending on the reagents used.

Properties

CAS No.

557-08-4

Molecular Formula

C11H20O2Zn

Molecular Weight

249.7 g/mol

IUPAC Name

undec-10-enoic acid;zinc

InChI

InChI=1S/C11H20O2.Zn/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);

InChI Key

GAAKLDANOSASAM-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Zn+2]

Canonical SMILES

C=CCCCCCCCCC(=O)O.[Zn]

Key on ui other cas no.

557-08-4

physical_description

Dry Powder

Pictograms

Irritant

Synonyms

Aftate
Breezee
Chinofungin
Chlorisept
Curatin
Genaspor
Micoisdin
NP 27
NP-27
NP27
Ony Clear
Ony-Clear
Purder N, Tolnaftat
Sporiline
Tinactin
Tinaderm
Tinatox
Tineafax
Ting
Tolnaftat Purder N
Tolnaftate
Tonoftal
ZeaSo

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Zinc Undecylenate is a salt of undecylenic acid and zinc commonly used as a topical antifungal agent. It is the active ingredient in many over-the-counter antifungal preparations, particularly for the treatment of fungal skin infections like athlete's foot (tinea pedis). [, , ]

A: The molecular formula of this compound is C22H38O4Zn. Its molecular weight is 431.94 g/mol. []

ANone: Yes, several analytical methods have been developed for quantifying this compound in various formulations. These include:

  • Atomic Absorption Spectrophotometry (AAS): This method measures the absorbance of zinc atoms in a sample. []
  • EDTA Complexometry: This technique involves titrating the sample with EDTA to determine the zinc content. []
  • High-Performance Liquid Chromatography (HPLC): After conversion to 4'-nitrophenacyl esters, HPLC can be used to separate and quantify both undecylenic acid and this compound. []
  • Gas Chromatography with Flame Ionization Detection (GC/FID): This method, coupled with methyl esterification, allows for the quantification of undecylenic acid and this compound in cosmetics. []
  • Fluorimetric Liquid Chromatography: This method offers a simple approach for analyzing both undecylenic acid and this compound in pharmaceutical preparations. []

A: While undecylenic acid itself exhibits antifungal properties, research suggests that its salts, like this compound, demonstrate significantly enhanced efficacy. Studies have shown that undecylenate salts can be four times more potent than the free acid and over 30 times more effective than caprylic acid. []

ANone: Yes, several clinical studies have demonstrated the efficacy of this compound in treating fungal skin infections:

  • Tinea Pedis: A double-blind study showed that a powder containing 2% undecylenic acid and 20% this compound was significantly more effective in achieving negative cultures and improving symptoms like erythema and scaling compared to a placebo. []
  • Dermatophytoses of Glabrous Skin: Another double-blind study demonstrated that a cream containing 3% undecylenic acid and 20% this compound was as effective as 1% tolnaftate cream in treating these infections. []

ANone: Research has investigated the toxicity of this compound on aquatic organisms:

  • Marine Rotifers: A study found that concentrations of this compound above 12.5 mg L-1 significantly reduced the population growth rate of Brachionus plicatilis. []
  • Marine Diatoms: Similar results were observed with the marine diatom Skeletonema costatum, where concentrations above 10 mg L-1 of this compound impacted its population growth rate. []

ANone: Interestingly, this compound has demonstrated potential in materials science and polymer chemistry:

  • Catalyst in Ring-Opening Polymerization: Research has shown that this compound can act as a catalyst in the ring-opening polymerization of caprolactone monomers, leading to the production of polycaprolactone. This polymer has applications in biodegradable plastics and drug delivery systems. [, , ]
  • Nanomaterial Synthesis: this compound serves as a precursor for the synthesis of Eu3+-doped ZnB2O4 (B = Al3+, Ga3+) nanospinels, which are red phosphors with potential applications in display technologies and lighting. []

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